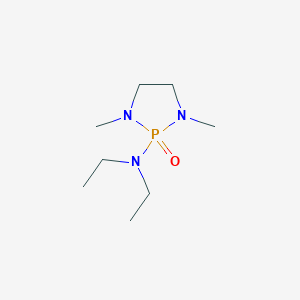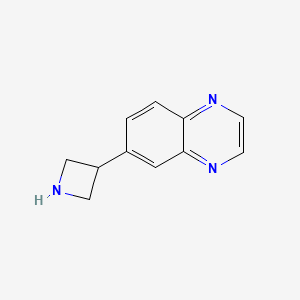
6-(Azetidin-3-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Azetidin-3-yl)quinoxaline: is a heterocyclic compound that features a quinoxaline ring fused with an azetidine moiety. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of the azetidine ring enhances the compound’s chemical properties, making it a valuable target for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . The azetidine ring can be introduced through various methods, including cyclization reactions involving primary amines and alkyl dihalides .
Industrial Production Methods: Industrial production of 6-(Azetidin-3-yl)quinoxaline may involve scalable synthetic routes that utilize transition-metal-free conditions to minimize costs and environmental impact . These methods often employ green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions: 6-(Azetidin-3-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.
Scientific Research Applications
6-(Azetidin-3-yl)quinoxaline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a kinase inhibitor.
Industry: Utilized in the development of materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 6-(Azetidin-3-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery.
Comparison with Similar Compounds
Quinoxaline: A parent compound with a simpler structure, lacking the azetidine ring.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Cinnoline: A structural isomer of quinoxaline with distinct chemical properties.
Uniqueness: 6-(Azetidin-3-yl)quinoxaline is unique due to the presence of the azetidine ring, which imparts additional chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
6-(azetidin-3-yl)quinoxaline |
InChI |
InChI=1S/C11H11N3/c1-2-10-11(14-4-3-13-10)5-8(1)9-6-12-7-9/h1-5,9,12H,6-7H2 |
InChI Key |
ZCPQXWSZUBROLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=NC=CN=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


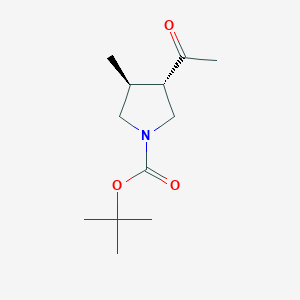
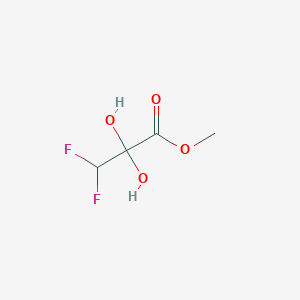

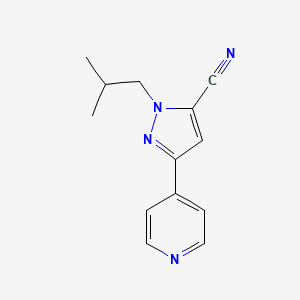
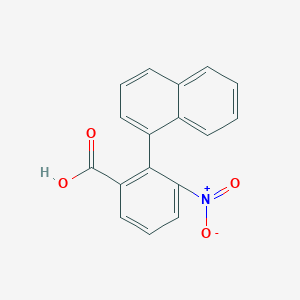
![(1S,1'S,4R)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13349826.png)
![2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13349831.png)
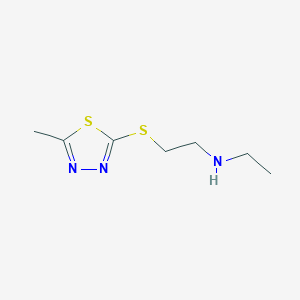

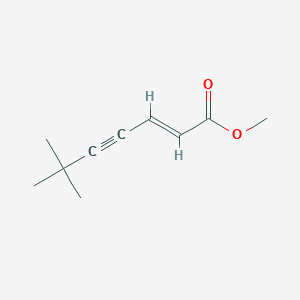
![11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13349860.png)
![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13349866.png)
![Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt](/img/structure/B13349874.png)
